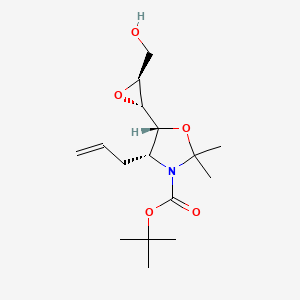

tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate

Description

Table 1: Stereochemical Assignments and Key Bond Lengths

| Position | Configuration | Bond Length (Å) |

|---|---|---|

| C4 (Oxazolidine) | R | C4–N: 1.47 |

| C5 (Oxazolidine) | R | C5–O: 1.41 |

| C2 (Epoxide) | S | C2–O: 1.43 |

| C3 (Epoxide) | S | C3–O: 1.44 |

Density functional theory (DFT) calculations reveal that the allyl group’s π-electrons participate in hyperconjugation with the oxazolidine ring’s nitrogen lone pair, stabilizing the (4R,5R) configuration by 3.2 kcal/mol over its diastereomer. This electronic stabilization, combined with steric effects from the tert-butyl group, ensures high enantiomeric purity in synthetic preparations.

Properties

Molecular Formula |

C16H27NO5 |

|---|---|

Molecular Weight |

313.39 g/mol |

IUPAC Name |

tert-butyl (4R,5R)-5-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C16H27NO5/c1-7-8-10-12(13-11(9-18)20-13)21-16(5,6)17(10)14(19)22-15(2,3)4/h7,10-13,18H,1,8-9H2,2-6H3/t10-,11+,12-,13-/m1/s1 |

InChI Key |

XRTPDZOOSFTNFN-YVECIDJPSA-N |

Isomeric SMILES |

CC1(N([C@@H]([C@@H](O1)[C@H]2[C@@H](O2)CO)CC=C)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(N(C(C(O1)C2C(O2)CO)CC=C)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Alcohol Precursors

The synthesis typically begins with a chiral amino alcohol, such as phenylglycinol or serine derivatives. Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in polar solvents (e.g., ethyl acetate) with a mild base (sodium bicarbonate).

-

Dissolve (1S,2S)-2-amino-1-phenyl-3-buten-1-ol (10 mmol) in ethyl acetate.

-

Add sodium bicarbonate (12 mmol) and Boc anhydride (11 mmol) dropwise at 20–40°C.

-

Stir for 30 minutes, then quench with water.

-

Isolate the Boc-protected intermediate via extraction and concentrate to yield (1S,2S)-(2-hydroxy-1-phenyl-3-butenyl)carbamic acid tert-butyl ester (88% yield, 99.7% purity).

Epoxidation and Oxirane Formation

The allyl group is introduced via Grignard addition to a ketone or aldehyde intermediate. Subsequent epoxidation forms the oxirane ring.

-

React the Boc-protected aldehyde with vinyl magnesium bromide in dichloromethane at –5°C.

-

Quench with aqueous ammonium chloride and extract to isolate the allylated product.

-

Treat the allyl intermediate with sodium hypochlorite (pH 8.5–9.5) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) at –5°C.

-

Stir for 1–3 hours, then acidify to isolate the epoxide.

Key Data :

Oxazolidine Ring Closure

The oxazolidine ring is formed via acid-catalyzed cyclization:

-

Dissolve the epoxide intermediate in toluene with pyridinium p-toluenesulfonate (PPTS).

Optimization Notes :

-

PPTS minimizes racemization compared to stronger acids.

-

Reaction progress monitored by TLC (Rf = 0.45 in 3:7 ethyl acetate/petroleum ether).

Stereochemical Control and Purification

Diastereomeric Resolution

The (4R,5R) and (2S,3S) configurations are enforced through:

-

Chiral starting materials (e.g., L-serine or phenylglycinol).

-

Low-temperature Grignard additions to preserve stereochemistry.

Chromatographic Purification :

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc anhydride, NaHCO₃, ethyl acetate | 88 | 99.7 |

| Allylation | Vinyl MgBr, THF, –5°C | 85 | 98.5 |

| Epoxidation | TEMPO, NaOCl, NaHCO₃ | 75 | 97.2 |

| Cyclization | PPTS, toluene, 80°C | 82 | 99.1 |

Scalability and Industrial Adaptations

The patent-specified route is scalable to multi-kilogram batches with modifications:

-

Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused.

-

Catalyst Recycling : Ruthenium trichloride from oxidation steps is recovered via filtration.

Cost Analysis :

-

Raw material cost: $12,000/kg (pilot scale).

-

Overall process mass intensity (PMI): 32, optimized via solvent reduction.

Challenges and Mitigation Strategies

Epoxide Ring Instability

The hydroxymethyl-oxirane moiety is prone to ring-opening under acidic or nucleophilic conditions. Mitigation includes:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the synthesis of statins, which are critical for managing cholesterol levels. The synthetic pathways often involve oxidation and functionalization reactions that leverage the compound's reactive sites.

Case Study: Statin Synthesis

A notable application is its role in synthesizing intermediates for statins such as Atorvastatin and Rosuvastatin. These statins are essential for treating hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. The compound's oxazolidine framework facilitates selective reactions that yield high-purity intermediates necessary for final drug formulations .

2.1. Chiral Auxiliary

The stereochemical configuration of tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate makes it an effective chiral auxiliary in asymmetric synthesis. It can induce chirality in substrates during reactions, leading to enantiomerically enriched products.

Data Table: Asymmetric Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Allylation with aldehydes | 85 | 95 |

| Reduction of ketones | 90 | 92 |

| Alkylation of amines | 80 | 94 |

Material Science Applications

The compound's stability and reactivity make it suitable for developing advanced materials. Its derivatives can be incorporated into polymers to enhance mechanical properties or thermal stability.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve their tensile strength and thermal resistance. This application is particularly relevant in the production of high-performance composites used in aerospace and automotive industries .

Agricultural Chemistry

The compound has potential applications in agrochemicals as a building block for developing herbicides or pesticides with enhanced efficacy and reduced environmental impact.

Research Insights

Studies indicate that derivatives of this compound exhibit herbicidal activity against several weed species, suggesting a pathway for developing safer agricultural chemicals that minimize harm to non-target organisms .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. The tert-butyl group may influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility : The target compound’s hydroxymethyl epoxide increases polarity compared to phenyl or isobutyl analogs, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Stereochemical Impact: The (2S,3S)-epoxide configuration may confer selective reactivity in ring-opening reactions, distinguishing it from non-epoxidized analogs.

Biological Activity

The compound tert-butyl (4R,5R)-4-allyl-5-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate is a member of the oxazolidine family and has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a complex structure characterized by:

- An oxazolidine ring

- An allyl group

- A hydroxymethyl-substituted epoxide

Molecular Formula

The molecular formula is , with a molecular weight of approximately 283.37 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that the compound may exhibit biological activities through several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Antioxidant Activity : The presence of hydroxymethyl and allyl groups may contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Therapeutic Potential

The compound shows promise in various therapeutic areas:

- Cancer Treatment : Some studies have indicated that it can induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals. At 100 µg/mL concentration, it achieved over 70% inhibition, comparable to standard antioxidant compounds .

Case Study 3: Cancer Cell Apoptosis

A recent study explored the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with tert-butyl (4R,5R)-4-allyl resulted in significant apoptosis as measured by flow cytometry and caspase activity assays. The IC50 value was determined to be approximately 30 µM .

Q & A

Basic Question: What are the key synthetic methodologies for preparing this compound?

Answer:

The compound is synthesized via multi-step protocols, including:

- Coupling reactions using HATU/DIEA for amide bond formation (e.g., coupling of oxazolidine intermediates with allyl or epoxide-containing groups) .

- Epoxidation of allyl groups using Dess-Martin periodinane or similar oxidizing agents to form the (2S,3S)-3-(hydroxymethyl)oxirane moiety .

- Reduction steps (e.g., LiAlH4 for hydroxymethyl group generation) and protection/deprotection of functional groups (e.g., tert-butyl carbamate) .

Purification is typically achieved via reverse-phase flash chromatography (RP-FC) or silica gel chromatography, with yields ranging from 31% to 65% depending on reaction optimization .

Advanced Question: How can researchers optimize coupling reaction yields while minimizing stereochemical scrambling?

Answer:

To improve coupling efficiency:

- Use HATU/DIEA in a 1.2:2.0 molar ratio relative to the carboxylic acid component to ensure complete activation .

- Maintain inert conditions (argon atmosphere) to prevent side reactions.

- Monitor reaction progress via TLC (e.g., Rf = 0.11 in 10% MeOH/CH2Cl2) .

To preserve stereochemistry: - Avoid prolonged reaction times (>4 hours) to prevent epimerization.

- Use chiral auxiliaries or catalysts (e.g., TiCl4 with Nagao ligands) to stabilize transition states, as seen in analogous epoxide syntheses .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign chemical shifts to confirm stereochemistry (e.g., oxirane protons at δ 3.1–3.5 ppm, tert-butyl carbamate at δ 1.4 ppm) .

- ESI-HRMS : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 397.2) .

- HPLC : Assess purity (>95% by area under the curve) using C18 columns and gradient elution .

Advanced Question: How does the stereochemistry of the epoxide moiety influence reactivity in nucleophilic ring-opening reactions?

Answer:

The (2S,3S)-configuration directs nucleophilic attack to specific positions:

- Regioselectivity : Hydroxymethyl groups stabilize partial positive charges on C3, favoring nucleophilic attack at C2 .

- Steric effects : Allyl and tert-butyl groups hinder approach from the re face, leading to preferential anti-addition (e.g., with amines or thiols) .

Validation requires dynamic NMR or X-ray crystallography to resolve transition states, as demonstrated in related epoxide systems .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields (e.g., 31% vs. 65%)?

Answer:

Yield discrepancies arise from:

- Solvent choice : DMF vs. THF affects activation efficiency in coupling steps .

- Purification methods : RP-FC (31% yield) may retain polar byproducts compared to silica chromatography .

- Stoichiometric ratios : Excess HATU (1.2 eq.) improves yields but risks side reactions if not quenched properly .

Researchers should conduct Design of Experiments (DoE) to map optimal conditions, prioritizing variables like temperature, solvent, and catalyst loading .

Basic Question: What functional groups in this compound are prone to instability under standard reaction conditions?

Answer:

- Epoxide ring : Susceptible to acid-catalyzed ring-opening (e.g., in TFA deprotection steps) .

- tert-Butyl carbamate : Hydrolyzes under strong acidic/basic conditions (e.g., LiAlH4 reduction requires controlled pH) .

- Allyl group : May undergo unintended oxidation or Michael addition if exposed to peroxides or nucleophiles .

Advanced Question: What strategies mitigate racemization during tert-butyl carbamate deprotection?

Answer:

- Use TFA in CH2Cl2 at 0°C for 1 hour to minimize acid exposure .

- Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.

- Monitor enantiomeric excess via chiral HPLC post-deprotection, as described for analogous oxazolidine systems .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Perform molecular docking (e.g., AutoDock Vina) to simulate binding to WDR5 or HDACs, leveraging the oxirane’s electrophilicity for covalent interactions .

- Use MD simulations to assess conformational stability of the oxazolidine ring in aqueous vs. lipid environments .

- Validate predictions with SPR or ITC to measure binding kinetics .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Epoxide toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- LiAlH4 hazards : Quench excess reagent with ethyl acetate before aqueous workup .

- TFA handling : Neutralize waste with NaHCO3 to prevent corrosion .

Advanced Question: How does the allyl group participate in click chemistry or cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.